Cyclohexane, 1,1'-(1,5-pentanediyl)bis-
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Overview
Description
Cyclohexane, 1,1’-(1,5-pentanediyl)bis- is an organic compound with the molecular formula C17H32 and a molecular weight of 236.4360. It is a derivative of cyclohexane, where two cyclohexane rings are connected by a pentanediyl chain. This compound is known for its unique structural properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(1,5-pentanediyl)bis- typically involves the reaction of cyclohexane with a pentanediyl halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of Cyclohexane, 1,1’-(1,5-pentanediyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane, 1,1’-(1,5-pentanediyl)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 1,1’-(1,5-pentanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1’-(1,4-butanediyl)bis-: Similar structure but with a butanediyl chain instead of a pentanediyl chain.
Cyclohexane, 1,1’-(1,3-propanediyl)bis-: Similar structure but with a propanediyl chain.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethanediyl chain.
Uniqueness
Cyclohexane, 1,1’-(1,5-pentanediyl)bis- is unique due to its specific pentanediyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
54833-31-7 |
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Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
5-cyclohexylpentylcyclohexane |
InChI |
InChI=1S/C17H32/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h16-17H,1-15H2 |
InChI Key |
ALPSDJDPJHLYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCC2CCCCC2 |
Origin of Product |
United States |
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